2-Aminoethanesulfonamide
Overview
Description
2-Aminoethanesulfonamide is a chemical compound with the molecular formula C₂H₈N₂O₂S It is characterized by the presence of both an amino group and a sulfonamide group, making it a versatile compound in various chemical and biological applications
Mechanism of Action
Mode of Action
It is known that sulfonamides, a class of compounds to which 2-Aminoethanesulfonamide belongs, often act by inhibiting enzymes involved in the synthesis of essential metabolites .
Pharmacokinetics
It has a molecular weight of 124.16, a boiling point of 303.7°C, and a density of 1.38 g/cm³ .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For this compound, it is known that it should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Aminoethanesulfonamide are not well-documented in the literature. As a sulfonamide, it may interact with various enzymes and proteins within biochemical reactions. Sulfonamides are known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes .
Molecular Mechanism
As a sulfonamide, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings. This includes data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. This includes data on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
As a sulfonamide, it may interact with various enzymes or cofactors within metabolic pathways .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues. This includes data on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes data on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of taurine (2-aminoethanesulfonic acid) with phthalic anhydride to form 2-phthalimidoethanesulfonyl chloride. This intermediate is then reacted with ammonia to yield this compound . The reaction conditions typically involve refluxing in ethanol and subsequent purification by column chromatography over silica gel.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2-Aminoethanesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Taurine (2-aminoethanesulfonic acid): Structurally similar but with a sulfonic acid group instead of a sulfonamide group.
Sulfanilamide: Contains a sulfonamide group but differs in the rest of the molecular structure.
Betulonic acid derivatives: These compounds have been synthesized by conjugating betulonic acid with 2-aminoethanesulfonamide, resulting in biologically active amidoethanesulfonamides.
Uniqueness
This compound is unique due to its dual functional groups (amino and sulfonamide), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
2-aminoethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXBXLDXSQURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195933 | |
Record name | Ethanesulfonamide, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-70-5 | |
Record name | Taurineamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4378-70-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanesulfonamide, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAURINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTG0L34CGG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were explored in the synthesis of these derivatives, and what is their potential impact?
A: The research focused on introducing various substituents to the 2-Aminoethanesulfonamide moiety attached to betulinic and betulonic acids. [, ] This approach allows researchers to investigate the Structure-Activity Relationship (SAR) and understand how different substituents influence the derivatives' biological activity.
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